molecular formula C12H21NO B1281144 1-(4-Methylcyclohexyl)piperidin-4-one

1-(4-Methylcyclohexyl)piperidin-4-one

Cat. No.: B1281144
M. Wt: 195.3 g/mol
InChI Key: FFKGDJGJASSQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylcyclohexyl)piperidin-4-one is a tertiary amine derivative featuring a piperidin-4-one core substituted with a 4-methylcyclohexyl group at the nitrogen position. The 4-methylcyclohexyl substituent confers steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to simpler alkyl or aromatic substituents .

Properties

IUPAC Name

1-(4-methylcyclohexyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-10-2-4-11(5-3-10)13-8-6-12(14)7-9-13/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKGDJGJASSQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Methylcyclohexyl)piperidin-4-one and related piperidin-4-one derivatives:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups Biological/Functional Relevance Key References
This compound 4-Methylcyclohexyl ~195.3 (estimated) Tertiary amine, ketone Enhanced lipophilicity for bioavailability
1-Cyclohexylpiperidin-4-one Cyclohexyl 167.25 Tertiary amine, ketone Structural simplicity; lower steric hindrance
1-(4-Bromo-benzoyl)piperidin-4-one 4-Bromobenzoyl 296.15 Aromatic bromo group, ketone Potential halogen bonding interactions
1-(3-Methoxybenzoyl)piperidin-4-one oxime 3-Methoxybenzoyl, oxime 260.28 Oxime, methoxy, ketone Tautomerization; nucleophilic reactivity
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one 4-Methylthiazole 196.27 Thiazole ring, ketone π-π interactions; heterocyclic activity
1-(2-Chloro-acetyl)-piperidin-4-one Chloroacetyl 175.61 Chloro, ketone Electrophilic reactivity for synthesis
1-(7-Fluoroquinolin-8-yl)piperidin-4-one Fluoroquinoline 244.26 Fluoro, quinoline, ketone Antibacterial potential (fluorine effect)
1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one Morpholinylethyl 212.29 Morpholine, ketone Improved solubility via polar groups

Structural and Electronic Differences

  • Steric Effects : The 4-methylcyclohexyl group in the target compound introduces greater steric hindrance compared to cyclohexyl () or linear substituents like morpholinylethyl (). This bulk may reduce binding efficiency to certain enzymes but improve resistance to metabolic degradation .
  • Electronic Effects : Electron-donating groups like methylcyclohexyl increase the basicity of the piperidine nitrogen, enhancing interactions with acidic biological targets. In contrast, electron-withdrawing groups (e.g., chloroacetyl in ) decrease basicity, altering reactivity .
  • Aromatic vs. Aliphatic Substituents: Aromatic derivatives (e.g., thiazole in or fluoroquinoline in ) enable π-π stacking and hydrogen bonding, critical for targeting enzymes or receptors. The methylcyclohexyl group prioritizes hydrophobic interactions .

Physicochemical Properties

  • Lipophilicity : The methylcyclohexyl group likely increases LogP compared to polar derivatives like 1-(3-methoxypropyl)piperidin-4-one (), improving blood-brain barrier penetration .
  • Solubility : Morpholine-containing derivatives () exhibit higher aqueous solubility due to polar heterocycles, whereas the target compound may require formulation enhancements for bioavailability .

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